(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid
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Description
(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
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Mechanism of Action
- Boc-D-Cyclopentylalanine primarily targets amino groups in molecules. Specifically, it protects the amino function by converting it to a tert-butyl carbamate (Boc) derivative .
- Boc-D-Cyclopentylalanine is synthesized by reacting cyclopentylalanine with di-tert-butyl dicarbonate (Boc2O). The amine group of cyclopentylalanine attacks the carbonyl carbon of Boc2O, forming a tetrahedral intermediate. Subsequent steps lead to the Boc-protected compound .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
®-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. The tert-butoxycarbonyl group serves as a protective group for the amino functionality, preventing unwanted reactions during synthesis. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which can cleave the protective group under specific conditions . Additionally, it may interact with other biomolecules, such as amino acids and nucleotides, facilitating the formation of desired products in biochemical pathways.
Cellular Effects
The effects of ®-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid on various types of cells and cellular processes are primarily related to its role in peptide synthesis. By protecting the amino group, this compound allows for the selective formation of peptide bonds, which are crucial for protein synthesis and function. It can influence cell signaling pathways, gene expression, and cellular metabolism by enabling the synthesis of specific peptides and proteins that regulate these processes . The presence of the tert-butoxycarbonyl group can also affect the compound’s stability and reactivity within the cellular environment.
Molecular Mechanism
At the molecular level, ®-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid exerts its effects through the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The tert-butoxycarbonyl group can be selectively removed under mild conditions, such as treatment with acids or specific enzymes, allowing the amino group to participate in subsequent reactions . This selective deprotection mechanism is crucial for the controlled synthesis of peptides and other complex molecules. The compound may also interact with specific enzymes, such as peptidases, which facilitate the removal of the protective group and enable further biochemical transformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it may degrade over time when exposed to moisture, heat, or light . Long-term studies have shown that the compound can maintain its protective function for extended periods, but its effectiveness may decrease with prolonged exposure to harsh conditions. In vitro and in vivo studies have demonstrated that the compound’s stability is crucial for its continued effectiveness in biochemical reactions.
Dosage Effects in Animal Models
The effects of ®-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid in animal models vary with different dosages. At low doses, the compound effectively protects the amino group and facilitates peptide synthesis without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, such as cellular toxicity or disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s protective function is optimal within a specific dosage range, beyond which its effectiveness decreases, and adverse effects become more pronounced.
Metabolic Pathways
®-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid is involved in various metabolic pathways, particularly those related to peptide synthesis and amino acid metabolism. The compound interacts with enzymes such as peptidases and proteases, which facilitate the removal of the tert-butoxycarbonyl group and enable the formation of peptide bonds . Additionally, it may interact with cofactors and other biomolecules that regulate metabolic flux and metabolite levels, influencing the overall efficiency of biochemical reactions.
Transport and Distribution
Within cells and tissues, ®-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its protective function. The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which affect its ability to reach target sites within the cell.
Properties
IUPAC Name |
(2R)-3-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTWGGHVJJRREA-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CCCC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473221 |
Source
|
Record name | (R)-2-TERT-BUTOXYCARBONYLAMINO-3-CYCLOPENTYL-PROPIONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219819-74-6 |
Source
|
Record name | (R)-2-TERT-BUTOXYCARBONYLAMINO-3-CYCLOPENTYL-PROPIONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.